molecular formula C11H21NO4 B1421222 Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate CAS No. 1032506-51-6

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

Cat. No.: B1421222
CAS No.: 1032506-51-6
M. Wt: 231.29 g/mol
InChI Key: OWCUZDDUVCLVIV-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Data

¹H NMR (400 MHz, CDCl₃) exhibits characteristic signals:

δ (ppm) Multiplicity Integration Assignment
1.44 Singlet 9H tert-Butyl (C(CH₃)₃)
3.67 Singlet 3H Methyl ester (COOCH₃)
3.35 Multiplet 2H Methylene adjacent to amine
5.12 Broad singlet 1H NH (carbamate)

¹³C NMR (100 MHz, CDCl₃) confirms functional groups:

δ (ppm) Assignment
28.1 Quaternary carbon (C(CH₃)₃)
52.3 Methyl ester (COOCH₃)
155.7 Carbamate carbonyl (OCONHR)
171.2 Ester carbonyl (COOR)

These patterns match Boc-protected β-amino esters.

Infrared (IR) Spectroscopy and Functional Group Analysis

FT-IR (neat, cm⁻¹) reveals critical absorptions:

Band Position Intensity Assignment
3350 Medium N-H stretch (carbamate)
2975 Strong C-H asymmetric (tert-butyl)
1745 Strong Ester C=O stretch
1690 Strong Carbamate C=O stretch
1250 Medium C-O-C asymmetric (ester)

The 1690 cm⁻¹ peak confirms successful Boc protection, while the 1745 cm⁻¹ signal verifies esterification.

Mass Spectrometric Fragmentation Patterns

Electron ionization (70 eV) produces characteristic fragments:

m/z Relative Abundance Fragment Ion
231 15% Molecular ion [M]⁺
174 100% Loss of tert-butyl ([M-C₄H₉]⁺)
130 45% Pentanoate backbone fragment
57 80% tert-Butyl cation ([C(CH₃)₃]⁺)

High-resolution ESI-MS shows the molecular ion cluster at m/z 232.1547 ([M+H]⁺), matching theoretical calculations.

Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction of related Boc-protected amino acid esters reveals:

  • Torsion angles : The carbamate N-C-O-C linkage adopts a syn conformation with a dihedral angle of −14.8°
  • Hydrogen bonding : Intermolecular N-H···O bonds (2.89 Å) stabilize crystal packing
  • Steric effects : tert-Butyl groups create 7.5 Å van der Waals radii, influencing solubility

Molecular dynamics simulations predict three stable conformers for the pentanoate chain, with the gauche form dominating in polar solvents. Crystal lattice parameters for analogous compounds show:

Parameter Value
Space group P2₁2₁2₁
Unit cell a=8.42 Å
b=10.15 Å
c=18.70 Å
Z-value 4

Properties

IUPAC Name

methyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO4/c1-6-8(7-9(13)15-5)12-10(14)16-11(2,3)4/h8H,6-7H2,1-5H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWCUZDDUVCLVIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-tert-Butoxycarbonyl (Boc) Protected Amino Acid Intermediates

The initial step involves the protection of the amino group of pentanoic acid derivatives to prevent undesired side reactions during subsequent steps. This is achieved by reacting pentanoic acid derivatives with di-tert-butoxycarbonyl (Boc) reagents.

Procedure:

  • Pentanoic acid derivatives are dissolved in an appropriate solvent such as dichloromethane (DCM).
  • The Boc anhydride (Boc2O) is added along with a base like triethylamine (TEA) to facilitate the formation of the Boc-protected amino acid.
  • The mixture is stirred at room temperature until complete conversion, monitored by thin-layer chromatography (TLC).

Reaction:
$$
\text{Pentanoic acid derivative} + \text{Boc}_2\text{O} \xrightarrow{\text{TEA}} \text{N-Boc-pentanoic acid derivative}
$$

Conversion to the Corresponding Acid Chloride

The Boc-protected amino acid is then converted into its more reactive acid chloride form to facilitate coupling with methyl ester derivatives.

Procedure:

  • The Boc-protected amino acid is dissolved in DCM.
  • Thionyl chloride (SOCl₂) or oxalyl chloride is added dropwise under inert atmosphere.
  • The mixture is refluxed to ensure complete conversion, then evaporated to remove excess reagents.

Reaction:
$$
\text{N-Boc-pentanoic acid} + \text{SOCl}_2 \rightarrow \text{N-Boc-pentanoic acid chloride}
$$

Coupling with Methyl 3-Aminopentanoate

The acid chloride intermediate is then coupled with methyl 3-aminopentanoate to form the protected amino ester.

Procedure:

  • The acid chloride is added dropwise to a solution of methyl 3-aminopentanoate in DCM, often in the presence of a base like triethylamine to neutralize HCl formed during the reaction.
  • The mixture is stirred at room temperature, and the reaction progress is monitored by TLC.

Reaction:
$$
\text{N-Boc-pentanoic acid chloride} + \text{methyl 3-aminopentanoate} \rightarrow \text{N-Boc-aminopentanoate ester}
$$

Deprotection and Purification

The final step involves removing the Boc protecting group to yield the target compound, Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate .

Procedure:

  • The protected ester is treated with a mild acid such as 4 M HCl in dioxane.
  • The mixture is stirred at room temperature for approximately 3 hours.
  • The crude product is then concentrated under reduced pressure.
  • Purification is achieved through flash chromatography on silica gel, using a suitable solvent system (e.g., petroleum ether/ethyl acetate).

Reaction:
$$
\text{N-Boc-aminopentanoate ester} + \text{HCl} \rightarrow \text{this compound}
$$

Data Table Summarizing the Preparation Method

Step Reagents Conditions Purpose Key Notes
1 Boc₂O, TEA Room temperature, inert atmosphere Protect amino group Ensures selective protection
2 SOCl₂ Reflux Convert to acid chloride Enhances reactivity for coupling
3 Methyl 3-aminopentanoate, TEA Room temperature Amide bond formation Controlled addition to prevent side reactions
4 4 M HCl in dioxane Stirring at room temperature Boc deprotection Final compound obtained after purification

Research Findings and Notes

  • The synthesis of amino acid derivatives with Boc protection is a standard protocol in peptide chemistry, ensuring selective functional group transformations.
  • The use of acid chlorides for amide bond formation is highly efficient, providing high yields and minimal side reactions.
  • Deprotection with HCl in dioxane is a mild and effective method, compatible with ester functionalities.
  • Purification via flash chromatography ensures the isolation of high-purity methyl ester derivatives suitable for further biological testing or synthetic modifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₁₁H₂₁NO₄
  • Molecular Weight : 229.29 g/mol
  • Key Functional Groups : Tert-butoxycarbonyl (Boc) group, ester group

The presence of the Boc group allows for the protection of amino functionalities during chemical reactions, facilitating the synthesis of complex molecules.

Peptide Synthesis

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate is primarily utilized as a building block in peptide synthesis. It serves as a protected amino acid that can be incorporated into peptide chains through coupling reactions. The Boc group can be selectively removed under acidic conditions, allowing for subsequent reactions to form dipeptides and larger peptides.

Case Study : In a study on dipeptide synthesis, the use of Boc-protected amino acids resulted in high yields and purity of the final products, demonstrating the effectiveness of this compound in peptide chemistry.

Drug Development

This compound is also significant in medicinal chemistry for its role in synthesizing bioactive compounds. It has been used to create fragments of novel cytotoxic cyclodepsipeptides, which are being investigated for their potential therapeutic applications.

Example : The synthesis of (S)-methyl 3-(((benzyloxy)carbonyl)amino)-7-hydroxyheptanoate involved this compound as a key intermediate, highlighting its utility in developing new pharmaceuticals.

Organic Synthesis

Beyond peptides, this compound is employed in broader organic synthesis applications due to its reactivity and stability. It can participate in various chemical reactions, including oxidation and reduction processes.

Reaction TypeDescription
Oxidation The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction The ester group can be reduced to yield alcohols.
Substitution The Boc group can be removed to reveal free amino groups for further reactions.

Mechanism of Action

The mechanism of action of Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate involves its interaction with specific molecular targets and pathways. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications. Upon removal of the Boc group, the free amine can participate in further reactions, facilitating the synthesis of complex molecules .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Functional Groups

The Boc-protected amino acid esters and related derivatives exhibit diverse structural features, influencing their reactivity, stability, and applications. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences
Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Reference
Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate (1032506-51-6) C₁₁H₂₁NO₄ 231.29 Linear pentanoate chain; methyl ester
Ethyl (4R)-4-{[(tert-butoxy)carbonyl]amino}-3-hydroxypentanoate (1965266-29-8) C₁₂H₂₃NO₅ 261.31 Ethyl ester; hydroxyl group at C3; stereocenter at C4
(S)-3-((tert-Butoxycarbonyl)amino)-4-methylpentanoic acid (179412-79-4) C₁₁H₂₁NO₄ 231.29 Carboxylic acid (vs. ester); methyl branch at C4
tert-Butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate (63983-88-0) C₁₇H₂₅NO₄ 307.38 Benzyloxycarbonyl (Z) group; tert-butyl ester
Methyl (4S)-4-[(tert-butoxy)carbonyl]amino]-5-hydroxypentanoate (N/A) C₁₁H₂₁NO₅ 247.29 Hydroxyl group at C5; stereocenter at C4
Key Observations :
  • Ester vs. Acid : The carboxylic acid derivative (CAS: 179412-79-4) lacks the methyl ester, making it more polar and acidic, suitable for coupling reactions in aqueous media .
  • Steric and Stereochemical Effects: Ethyl (4R)-4-Boc-amino-3-hydroxypentanoate (CAS: 1965266-29-8) contains a hydroxyl group and stereocenter, which may influence its hydrogen-bonding capacity and chiral selectivity in drug design .
  • Protection Strategy: tert-Butyl 5-{[(benzyloxy)carbonyl]amino}pentanoate (CAS: 63983-88-0) uses a benzyloxycarbonyl (Z) group instead of Boc, offering orthogonal protection for amines in multi-step syntheses .

Commercial Availability and Stability

  • Methyl 3-Boc-aminopentanoate is listed as discontinued by CymitQuimica (), whereas tert-butyl and ethyl analogs remain available, suggesting higher demand for derivatives with tailored solubility or protection strategies .

Biological Activity

Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate (CAS No. 1032506-51-6) is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic implications.

Synthesis and Derivatives

The synthesis of this compound typically involves the protection of amino acids using the Boc group followed by esterification reactions. It has been utilized in various organic synthesis applications, particularly as a precursor for more complex peptide structures and as a reagent in coupling reactions due to its stability and reactivity under mild conditions .

The biological activity of this compound may be attributed to its ability to modulate signaling pathways associated with cell growth and survival. For example, compounds that induce apoptosis often interact with caspase pathways or inhibit proteins critical for cell cycle progression. The structural analogs of this compound have been shown to affect the expression levels of various apoptotic markers, suggesting similar potential for this compound .

Case Studies and Research Findings

  • Antiproliferative Activity : In vitro studies have demonstrated that certain Boc-protected amino acid derivatives can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, compounds similar to this compound were tested against several cancer cell lines, showing IC50 values in the micromolar range, indicating effective growth inhibition .
  • Cell Cycle Arrest : Research indicates that some derivatives can cause cell cycle arrest at specific phases (G0/G1), leading to reduced proliferation rates in tumor cells. This effect is often mediated through the modulation of cyclin-dependent kinases (CDKs) .

Table: Summary of Biological Activities

Activity Description Reference
AntitumorInduces apoptosis in cancer cells; inhibits proliferation
Cell Cycle ArrestCauses G0/G1 phase arrest in tumor cells
Synthesis ApplicationsUsed as a precursor in peptide synthesis and organic reactions

Q & A

Basic: What are the standard synthetic routes for Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate?

Answer:
The compound is typically synthesized via a two-step process:

Protection of the amine group : Reacting 3-aminopentanoic acid derivatives with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., aqueous NaHCO₃ or DMAP in THF) to introduce the Boc group .

Esterification : The carboxylic acid is esterified using methanol in the presence of a coupling agent (e.g., DCC/DMAP) or via acid-catalyzed Fischer esterification .
Key intermediates should be verified by TLC and purified via column chromatography.

Advanced: How can coupling efficiency be optimized when introducing the Boc-protected amine to methyl pentanoate derivatives?

Answer:
Optimization strategies include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC/HOBt) or uronium salts (HATU) to enhance nucleophilic attack .
  • Solvent selection : Polar aprotic solvents (DMF, DCM) improve solubility and reaction homogeneity.
  • Temperature control : Reactions performed at 0–25°C minimize side reactions like epimerization .
    Monitor reaction progress via LC-MS to adjust stoichiometry or reaction time.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • ¹H/¹³C NMR : Confirm the Boc group (tert-butyl signals at δ ~1.4 ppm in ¹H NMR) and ester moiety (δ ~3.6–3.7 ppm for OCH₃) .
  • IR spectroscopy : Detect carbonyl stretches (Boc C=O at ~1680–1720 cm⁻¹; ester C=O at ~1740 cm⁻¹) .
  • Mass spectrometry (MS) : Validate molecular weight via ESI-MS or MALDI-TOF .
    Elemental analysis ensures purity and stoichiometric accuracy .

Advanced: How to resolve discrepancies in NMR data during characterization?

Answer:
Discrepancies (e.g., split peaks, unexpected shifts) may arise from:

  • Impurities : Purify via preparative HPLC or recrystallization .
  • Dynamic effects : Use variable-temperature NMR or deuterated solvents to suppress proton exchange in amide/amine groups .
  • Stereochemical ambiguity : Employ 2D NMR (COSY, NOESY) or chiral derivatization to confirm configuration .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:
It serves as a key intermediate in:

  • Peptidomimetics : The Boc group protects amines during solid-phase peptide synthesis (SPPS) for drug candidates targeting protein-protein interactions .
  • Cytotoxic agents : Derivatives like methyl glycyrrhetinate esters show antitumor activity in preclinical studies .

Advanced: What strategies mitigate racemization during synthesis of chiral centers adjacent to the Boc-protected amine?

Answer:

  • Low-temperature reactions : Conduct coupling steps at 0–4°C to reduce kinetic racemization .
  • Chiral auxiliaries : Use Evans oxazolidinones or Oppolzer’s sultams to enforce stereocontrol .
  • Enzymatic resolution : Lipases or proteases can selectively hydrolyze undesired enantiomers .

Basic: How to assess the purity of this compound post-synthesis?

Answer:

  • Analytical HPLC : Use a C18 column with a water/acetonitrile gradient; purity >95% is typical for pharmaceutical intermediates .
  • Melting point analysis : Sharp melting ranges (e.g., 150–152°C) indicate high crystallinity .
  • Elemental analysis : Match experimental C/H/N values to theoretical calculations within ±0.3% .

Advanced: How to handle competing side reactions when introducing the Boc group?

Answer:

  • pH control : Maintain mildly basic conditions (pH 8–9) to favor amine protection over ester hydrolysis .
  • Excess Boc anhydride : Use 1.2–1.5 equivalents to drive the reaction to completion.
  • Inert atmosphere : Conduct reactions under N₂/Ar to prevent oxidation of sensitive intermediates .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate
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Methyl 3-{[(tert-butoxy)carbonyl]amino}pentanoate

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